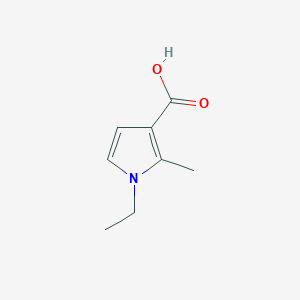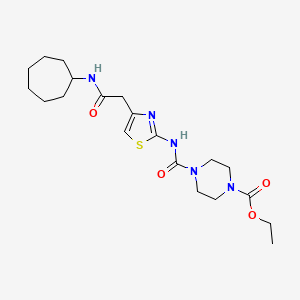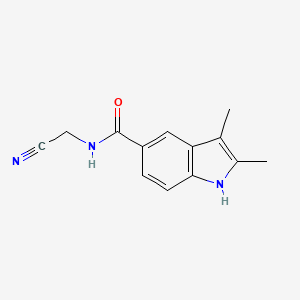![molecular formula C14H16N6O2 B2795686 1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881551-46-8](/img/structure/B2795686.png)
1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have attracted considerable attention due to their diverse pharmaceutical and biological properties such as insecticidal, antifungal, anthelmintic, anticancer, antibacterial, and antiviral . They have also been widely used in the synthesis of organic semiconductors, dyes, and electroluminescent materials .
Synthesis Analysis
Quinoxaline derivatives can be synthesized using various methods. One common method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts . This reaction can be performed in ethanol at room temperature . The catalysts used can vary, but examples include titanium silicate and nanostructured pyrophosphate .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For instance, they can be synthesized from the direct condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds . Other synthetic strategies have been reported in literature for the preparation of substituted quinoxalines .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .科学的研究の応用
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of a related 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide with strong diuretic properties have been discovered. This compound exhibits potential as a new hypertension remedy due to its significant diuretic properties. Two polymorphic forms, triclinic and monoclinic, were identified, with differences in crystal packing and organization levels, which may influence its biological efficacy and stability (Shishkina et al., 2018).
Fluorescent Probes for Metal Ions
A novel class of Schiff base fluorescent probes derived from quinoxaline compounds has been developed for detecting metal ions. These probes exhibit selective turn-on fluorescence in the presence of Cd(II) and Zn(II), and turn-off fluorescence with Cu(II) and Hg(II), demonstrating potential applications in environmental monitoring and bioimaging (Hu et al., 2010).
Antiallergy Agents
Quinoxaline derivatives have been synthesized and evaluated for antiallergy activity. More than fifty new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were prepared, with several showing significant intravenous activity, suggesting their potential use in treating allergic conditions (Althuis et al., 1980).
Antimicrobial and Antituberculous Activity
Synthesis and evaluation of N-oxides of some 2-substituted quinoxalines and pyrazines have been undertaken to study their antimicrobial activities. Among these compounds, several exhibited notable antibacterial and antituberculous activity, indicating their potential as therapeutic agents (Elina et al., 1976).
Bismuth(III)-Catalyzed Synthesis in Water
A study has demonstrated the bismuth(III)-catalyzed rapid synthesis of 2,3-disubstituted quinoxalines in water, showcasing an efficient and environmentally friendly method for producing these compounds. This process could facilitate the development of quinoxaline-based drugs and materials (Yadav et al., 2008).
Polyamides with Quinoxaline Moiety
New polyamides containing a quinoxaline moiety have been synthesized, characterized by good solubility in polar solvents and excellent thermal stability. These materials could find applications in high-performance polymers for industrial use (Patil et al., 2011).
将来の方向性
特性
IUPAC Name |
1,2-diamino-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-22-7-6-17-14(21)10-11-13(20(16)12(10)15)19-9-5-3-2-4-8(9)18-11/h2-5H,6-7,15-16H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTCJUZQBTYFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-hydroxy-3-methoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2795603.png)



![1-(4-chlorophenyl)-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2795613.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2795614.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2795616.png)




![2-{[4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2795624.png)
![N-[[4-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2795625.png)